N-(cyclopropylmethyl)-4-fluoro-2-methylaniline is an organic compound characterized by a cyclopropylmethyl group attached to the nitrogen atom of a 4-fluoro-2-methylaniline structure. This compound has the molecular formula C14H18FN and a CAS number of 1154342-07-0. Its unique structure combines a cyclopropyl ring with a fluorinated aromatic amine, contributing to its diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
N-(cyclopropylmethyl)-4-fluoro-2-methylaniline has been investigated for its potential biological activities. It shows promise in antimicrobial and anticancer research, making it a candidate for further exploration in drug discovery programs targeting specific enzymes or receptors. Its ability to bind to certain proteins suggests potential therapeutic applications .
The synthesis of N-(cyclopropylmethyl)-4-fluoro-2-methylaniline typically involves:
On an industrial scale, continuous flow processes may be utilized to enhance efficiency and reduce costs.
N-(cyclopropylmethyl)-4-fluoro-2-methylaniline has several applications across various domains:
Studies on N-(cyclopropylmethyl)-4-fluoro-2-methylaniline have focused on its interactions with various biological targets. It has shown potential for binding with proteins and enzymes, which could lead to significant implications in pharmacology and toxicology. Further research is needed to fully elucidate these interactions and their biological consequences .
Several compounds share structural similarities with N-(cyclopropylmethyl)-4-fluoro-2-methylaniline, each exhibiting unique properties:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| N-(cyclopropylmethyl)-4-fluoroaniline | Aromatic amine | Fluorinated derivative with potential bioactivity |
| N-benzyl-4-fluoroaniline | Aromatic amine | Benzyl group instead of cyclopropyl |
| N-(thiophen-2-ylmethyl)aniline | Aromatic amine | Contains thiophene ring, differing electronic properties |
| N-(cyclobutylmethyl)-4-fluoroaniline | Aromatic amine | Cyclobutyl group offers different steric effects |
N-(cyclopropylmethyl)-4-fluoro-2-methylaniline stands out due to its unique cyclopropyl structure combined with fluorination, potentially leading to distinct reactivity patterns and biological activity compared to these similar compounds .
The parent aniline core (pK_aH ≈ 4.6) is substantially more basic than phenol yet two orders of magnitude less basic than aliphatic amines due to conjugation of the nitrogen lone pair into the aromatic ring [1]. Para-fluorination withdraws electron density inductively, lowering the calculated gas-phase proton affinity by 12–15 kJ mol⁻¹ relative to aniline [2]. N-alkylation with a cyclopropylmethyl group restores electron density, yielding a net basicity close to unsubstituted aniline (computed PA ≈ 885 kJ mol⁻¹) [3].
Kinetic studies on acylation of anilines with dimethylketene demonstrate dual first-order behavior in amine concentration (“k₁” unimolecular and “k₂” bimolecular paths) [4]. Extrapolating Hammett correlations (ρ ≈ 0.70 for k₁) predicts a second-order rate constant of 1.3 × 10⁻³ L mol⁻¹ s⁻¹ for the title compound in ether at 25 °C—only 30% slower than aniline, confirming that the amine remains strongly nucleophilic despite the para-fluorine.
| Substrate | log k₁ (25 °C) | log k₂ (25 °C) | Relative Rate vs Aniline |
|---|---|---|---|
| Aniline | –2.95 [4] | –3.90 [4] | 1.00 |
| 4-Fluoroaniline | –3.08 [5] | –4.02 [5] | 0.77 |
| Title compound | –3.10 (calc.) | –4.03 (calc.) | 0.70 |
Amines bearing a para-fluoro group undergo smooth diazotization at 0 °C; yields of the diazonium tetrafluoroborate exceed 90% [1]. Subsequent Sandmeyer chlorination gives 4-chloro-2-methyl derivatives in 85% isolated yield, demonstrating that the cyclopropylmethyl tether does not impede standard aromatic amine transformations.
Peroxidase and cytochrome P450 models generate aminium radicals that can either dealkylate (C-α hydroxylation) or trigger cyclopropane ring opening (Section 3.3). In horseradish peroxidase assays, N-cyclopropyl-N-methylaniline is oxidized quantitatively within 60 min, affording 20% ring-intact aniline product and 80% ring-opened fragments [6]; analogous rates are expected for the title compound.
Fluorobenzene nitrates 15–80% as fast as benzene, with 90% para selectivity [5]. The amine strongly activates the ring, overriding the deactivation from fluorine; nitration of the title compound is projected to be ~300-fold faster than benzene with a dominant 4-nitro-2-methyl product.
Para-fluoroanilines undergo SNAr under strongly basic conditions (e.g., KF in DMSO at 140 °C) to give para-hydroxy derivatives in 70–85% yield [7]. Electron donation from the aniline nitrogen slows SNAr; therefore, the title compound requires elevated temperature (160–180 °C) or activated fluoride (CsF/18-crown-6).
Microsomal NADPH-dependent mono-oxygenation of 4-fluoroaniline releases fluoride via quinone-imine intermediates; up to 100% fluoride is liberated through a three-pathway mechanism (mono-oxygenation, semiquinone binding, oxidative defluorination) [8]. Comparable turnover is anticipated for the title compound, though ring substitution slows O-demethylation, diverting 25–30% of flux into ring-opened amide products [9].
| Defluorination Pathway | Major Intermediate | % Fluoride Yield | Citation |
|---|---|---|---|
| Mono-oxygenation | Quinone-imine | 100 [8] | 23 |
| Semiquinone binding | Protein adduct | 60 [8] | 23 |
| Oxidative fragmentation | Hydroxy-aniline | 80 [10] | 29 |
Single-electron transfer (SET) generates an aminium radical cation that ring-opens with rate constants spanning 3.5 × 10² s⁻¹ (locked quinoline analog) [11] to 1.7 × 10⁸ s⁻¹ for 4-chloro-N-methyl-N-(2-phenylcyclopropyl)aniline [11]. For an N-cyclopropylmethyl substituent, electronic delocalization predicts k ≈ 4 × 10⁵ s⁻¹ at 298 K—fast enough to outcompete α-deprotonation.
| Substituent Pattern | k_ring-opening (s⁻¹, 25 °C) | Method | Citation |
|---|---|---|---|
| Unlocked CPA radical cation | 4.1 × 10⁴ | Photolysis LFP | 43 |
| Phenyl-substituted cyclopropane | 1.7 × 10⁸ | LFP | 43 |
| Title compound (predicted) | 4 × 10⁵ | Extrapolated | 41 |
TfOH/HFIP enables intermolecular arylative ring opening of monosubstituted cyclopropanes; electron-rich arenes furnish γ-aryl ketones in 67–98% yield [12]. The protonated aniline nitrogen in our molecule should direct branched products under analogous conditions.
Iron-aminyl radicals effect stereoselective aminative ring opening of donor–acceptor cyclopropenes, delivering tetrasubstituted alkenyl nitriles in up to 88% yield with >95:5 Z/E selectivity [13]. Installing a nitrile on the cyclopropylmethyl tether of the title compound would enable similar ring-expansion to enamides.
The amine is a powerful ortho/para director (+M) while the para-fluorine exerts a –I, +M dual effect that overall activates the para site [5]. Relative reactivity data are collated below.
| EAS Reaction | Relative Rate (vs Benzene = 1) | Major Isomer | Citation |
|---|---|---|---|
| Nitration of aniline | 403 [1] | ortho/para (2.4:1) | 27 |
| Nitration of fluorobenzene | 0.15–0.80 [5] | 90% para | 3 |
| Title compound (predicted) | ≈320 | ≥95 % 5-nitro-2-methyl | 3 |
Protection via acetylation (Ac₂O/pyridine) diminishes the rate ~60-fold, simplifying mono-EAS protocols [14].
Donor–acceptor cyclopropane esters open with aniline to give β-amino esters in 75–92% yield under mild conditions [15]. A tethered cyclopropylmethyl nitrogen can intramolecularly attack an activated cyclopropane, furnishing bicyclic piperidines after proton transfer.
Reductive alkylation of aniline with acetone over Ni/organoclay follows Langmuir–Hinshelwood kinetics; activation energy 50.7 kJ mol⁻¹ [16]. Substitution at para-fluorine marginally lowers adsorption enthalpy (ΔH_ads ≈ –38 kJ mol⁻¹ vs –41 kJ mol⁻¹ for aniline) [16].
Under Cs₂CO₃/DMSO (180 °C), thiolate displacement affords 4-thioether products in 78% yield with negligible ortho substitution, consistent with Meisenheimer intermediate stabilization by the 2-methyl group [7].
| Oxidant/System | Observed Products | Kinetic Parameters | Citation |
|---|---|---|---|
| HRP/H₂O₂ (pH 7.4) | Aniline (20%), β-hydroxypropionic acid (20%), quinolinium salts (60%) | Complete in <60 min [6] | 46 |
| Fe³⁺/H₂O₂ (photo-Fenton) | 93.8% aniline removal in 30 min (pH 3) | Pseudo-first-order k = 0.092 min⁻¹ [17] | 32 |
| Triplet methylene blue | k_ET to anilines 4.5 × 10⁹ M⁻¹ s⁻¹; title compound predicted 3.8 × 10⁹ M⁻¹ s⁻¹ [9] | Sandros–Boltzmann fit, ΔG* | 28 |
| PFDMAO-supported P450 | Rate of oxygen donation 27-fold faster than DMAO; dealkylation KIE ≈ 2.8 [3] | Barrier 10.6 kJ mol⁻¹ | 41 |
Reduction of the corresponding nitro precursor (4-fluoro-2-methyl-N-(cyclopropylmethyl)nitrobenzene) proceeds quantitatively under Pd/C–H₂ (5 bar, 80 °C) within 4 h, mirroring hydrogenation of 4-fluoronitrobenzene [18].
Cyclopropylamine exhibits ΔHvap = 31.3 kJ mol⁻¹ and auto-ignition at 527 °F [19] [20]. Embedding the ring on nitrogen increases thermal lability; DSC of N-cyclopropylaniline shows exothermic onset at 185 °C with ΔHdecomp ≈ –400 J g⁻¹ [21].
Photolysis or thermolysis of (iodomethyl)cyclopropane analogs cleanly affords 3-buten-1-yl radicals [22]. For the title compound, flash vacuum thermolysis (500 °C, 5 × 10⁻⁶ Torr) is predicted to deliver N-(3-butenyl)-4-fluoro-2-methylaniline in >80% yield with concomitant HF elimination.
Ambient “air oxidation” of N-cyclopropylanilines produces acetanilide and ring-opened amides within days at room temperature [23]. UV-accelerated assays give identical product profiles within 4 h, confirming autoxidative vulnerability [24].
| Thermal / Oxidative Condition | Tonset / t½ | Major Decomposition Channel | Citation |
|---|---|---|---|
| DSC under N₂ | 185 °C [21] | Exothermic ring opening | 17 |
| Flash vacuum (500 °C) | <1 s [22] | Allylic transposition | 40 |
| Ambient air (rt, light) | t_½ ≈ 48 h [23] | Acetanilide formation | 12 |